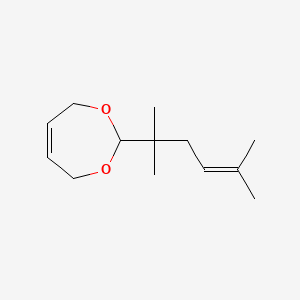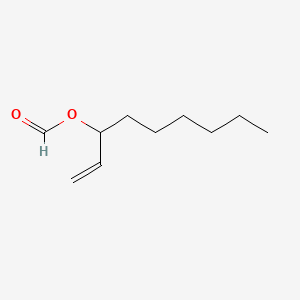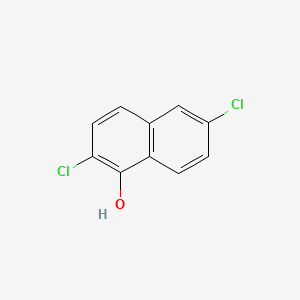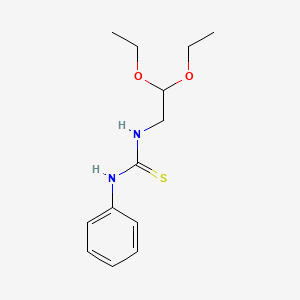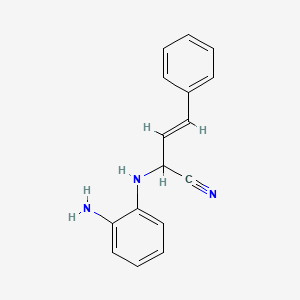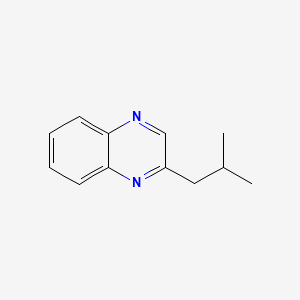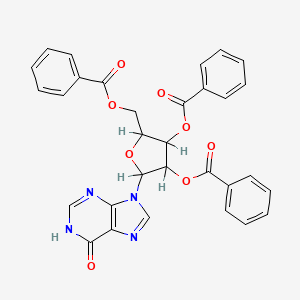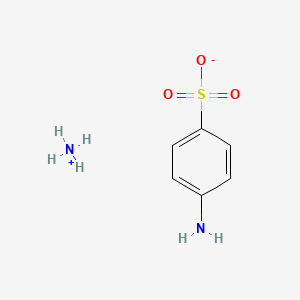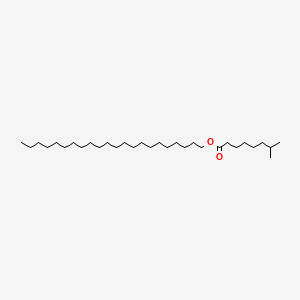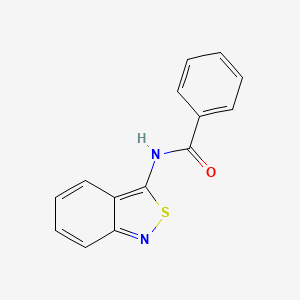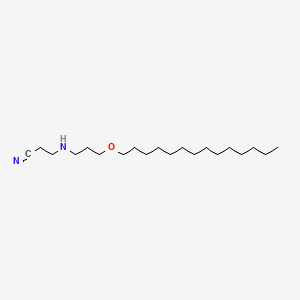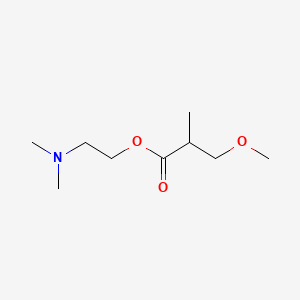
2-(Dimethylamino)ethyl 3-methoxyisobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be achieved through various synthetic routes. One common method involves the esterification of 3-methoxyisobutyric acid with 2-(dimethylamino)ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(Dimethylamino)ethyl 3-methoxyisobutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(Dimethylamino)ethyl 3-methoxyisobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery and controlled release systems.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions enable the compound to exert its effects in various applications, such as drug delivery and polymer formation .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound is also used in polymer synthesis and has similar functional groups but differs in its methacrylate moiety.
3-Methoxyisobutyric acid: This is a precursor in the synthesis of this compound and shares the methoxyisobutyric acid structure.
2-(Dimethylamino)ethanol: This compound is another precursor and has similar dimethylamino and ethanol functional groups
This compound stands out due to its unique combination of functional groups, making it versatile for various applications in research and industry.
Properties
CAS No. |
86177-97-1 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO3/c1-8(7-12-4)9(11)13-6-5-10(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
WWVAJZVBKDVYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



